4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide
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Description
4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H22ClN3O4S2 and its molecular weight is 479.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound 4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide belongs to a class of chemicals that includes benzoxazoles, benzothiazoles, and benzimidazoles, which have been explored for various biological activities. These compounds have been evaluated for their antifungal, insecticidal, and herbicidal activities. Specifically, benzothiazoles, which share structural similarities with the compound , have shown a tendency towards herbicidal activity. Substituents like chloro, trifluoromethyl, methoxy, and ethoxy groups enhance the potency of these molecules. For example, derivatives like 7-chloro-2-(2-pyridyl) benzimidazole and 2-(2-pyridyl)-5-trifluoromethylbenzothiazole have exhibited significant activity against Panonycus citri (Hisano et al., 1982).
Antimicrobial and Anticancer Properties
Further exploration into similar compounds has revealed their potential in developing antimicrobial and anticancer agents. Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone have been synthesized and identified as potent cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities. These compounds have shown high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs such as sodium diclofenac (Abu‐Hashem et al., 2020).
Development of Serotonin-3 (5-HT3) Receptor Antagonists
Another significant application of structurally related compounds is in the development of potent serotonin-3 (5-HT3) receptor antagonists. These compounds, particularly those with heteroalicyclic rings such as azepine, which is structurally related to the compound , have been synthesized and evaluated for their 5-HT3 receptor antagonistic activity. Among these, benzamide derivatives with a 1,4-diazepine ring have shown potent 5-HT3 receptor antagonistic activity without 5-HT4 receptor binding affinity, indicating their potential in therapeutic applications (Harada et al., 1995).
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S2/c1-29-17-11-10-16(22)19-18(17)23-21(30-19)24-20(26)14-6-8-15(9-7-14)31(27,28)25-12-4-2-3-5-13-25/h6-11H,2-5,12-13H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABIDPZFJLZQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.